molecular formula C21H24N4O3 B2531116 1-(3,5-dimethylphenyl)-N-(2-methoxybenzyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 950253-73-3

1-(3,5-dimethylphenyl)-N-(2-methoxybenzyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2531116
CAS No.: 950253-73-3
M. Wt: 380.448
InChI Key: QCCMRPZWDPSHNB-UHFFFAOYSA-N
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Description

The compound 1-(3,5-dimethylphenyl)-N-(2-methoxybenzyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide features a triazole core substituted with a 3,5-dimethylphenyl group at position 1, a methoxymethyl group at position 5, and a 2-methoxybenzyl carboxamide at position 4. Triazole derivatives are widely studied for their structural versatility, hydrogen-bonding capabilities, and applications in medicinal chemistry.

Properties

IUPAC Name

1-(3,5-dimethylphenyl)-5-(methoxymethyl)-N-[(2-methoxyphenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3/c1-14-9-15(2)11-17(10-14)25-18(13-27-3)20(23-24-25)21(26)22-12-16-7-5-6-8-19(16)28-4/h5-11H,12-13H2,1-4H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCCMRPZWDPSHNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CC=C3OC)COC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3,5-dimethylphenyl)-N-(2-methoxybenzyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family known for its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate aryl and methoxybenzyl derivatives with azides through click chemistry, which is a highly efficient method for constructing 1,2,3-triazoles. The final product is characterized using techniques such as NMR and mass spectrometry to confirm its structure.

Anticancer Activity

Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have shown potent activity against various cancer cell lines:

  • MCF-7 (breast cancer) : IC50 values around 1.1 μM
  • HCT-116 (colon cancer) : IC50 values around 2.6 μM
  • HepG2 (liver cancer) : IC50 values around 1.4 μM

These compounds are believed to exert their effects through the inhibition of thymidylate synthase, an enzyme critical for DNA synthesis, leading to apoptosis in cancer cells .

Antimicrobial Activity

The compound also exhibits promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro tests have shown that it can inhibit the growth of:

  • Staphylococcus aureus
  • Escherichia coli

The minimum inhibitory concentrations (MIC) for these bacteria were found to be significantly lower than those of traditional antibiotics, indicating a potential for use in treating infections caused by resistant strains .

Study 1: Anticancer Efficacy

In a study focusing on the anticancer properties of triazole derivatives, researchers synthesized several compounds and tested their efficacy against different cancer cell lines. The compound was among those that exhibited superior antiproliferative activity compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil .

CompoundCell LineIC50 (μM)
1MCF-71.1
2HCT-1162.6
3HepG21.4

Study 2: Antimicrobial Assessment

Another study evaluated the antimicrobial properties of various triazole derivatives. The compound demonstrated effective bactericidal activity against S. aureus and E. coli with MIC values indicating strong potential as a new antimicrobial agent .

BacteriaMIC (mg/mL)
Staphylococcus aureus0.5
Escherichia coli0.8

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Thymidylate Synthase Inhibition : As mentioned earlier, the inhibition of thymidylate synthase leads to disrupted DNA synthesis in cancer cells.
  • Membrane Disruption : In the case of antimicrobial activity, triazoles may disrupt bacterial cell membranes or interfere with metabolic processes crucial for bacterial survival.

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

Core Heterocyclic Framework

The triazole ring in the target compound is shared with N-[4-(Diethylamino)phenyl]-1-(2-methoxyethyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide (47k) and 5-methyl-1-(p-nitrophenyl)-N'-[(5-nitrofuran-2-yl)methylidene]-1H-1,2,3-triazole-4-carbohydrazone (4a) . In contrast, 2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide contains a benzimidazole core, which offers distinct π-stacking and electronic properties compared to triazoles.

Substituent Profiles and Electronic Effects

  • Compound 47k : Features a 2-methoxyethyl group (electron-donating) and a diethylaminophenyl carboxamide, which may improve solubility via amine protonation.
  • Compound 4a : The p-nitrophenyl and nitrofuran substituents are strongly electron-withdrawing, likely reducing metabolic stability compared to methoxy/methyl groups.
  • Benzimidazole Derivative : Multiple methoxy groups increase polarity but may also confer susceptibility to oxidative metabolism.

Data Tables

Research Implications and Limitations

  • Activity Prediction : The target compound’s methoxy and methyl substituents may improve metabolic stability compared to nitro-containing analogs , while the benzimidazole derivative highlights the trade-off between polarity and metabolic susceptibility.
  • Synthetic Scalability : HBTU-mediated coupling (used in 47k ) is reliable for carboxamide formation but may require optimization for sterically hindered substrates.
  • Limitations : Direct biological data for the target compound are absent; inferences are based on structural analogs.

Q & A

Q. Q. What in silico tools prioritize derivatives for SAR studies?

  • ADMET Prediction : Use SwissADME to filter compounds with favorable pharmacokinetics (e.g., LogP < 3) .
  • Pharmacophore Modeling : Identify critical hydrogen-bond acceptors (triazole N2/N3) and hydrophobic regions (benzyl groups) .

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